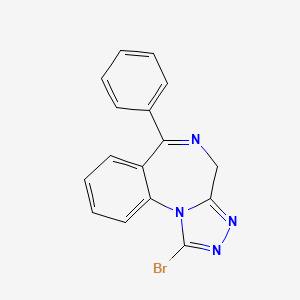
Aniline;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline; perchloric acid is a compound formed by the combination of aniline (C6H5NH2) and perchloric acid (HClO4). Aniline, also known as phenylamine or aminobenzene, is an aromatic amine with a benzene ring attached to an amino group. Perchloric acid is a strong mineral acid and a powerful oxidizer. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Aniline can be synthesized through the reduction of nitrobenzene using reducing agents such as iron and hydrochloric acid.
Industrial Production: Industrially, aniline is produced by the catalytic hydrogenation of nitrobenzene.
Types of Reactions:
Oxidation: Aniline can undergo oxidation to form compounds such as azobenzene and nitrosobenzene.
Reduction: Aniline can be reduced to cyclohexylamine using hydrogen in the presence of a nickel catalyst.
Substitution: Aniline undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Major Products:
Oxidation Products: Azobenzene, nitrosobenzene.
Reduction Products: Cyclohexylamine.
Substitution Products: Nitroaniline, sulfanilic acid, halogenated anilines.
Wissenschaftliche Forschungsanwendungen
Aniline; perchloric acid has diverse applications in various fields:
Wirkmechanismus
The mechanism of action of aniline; perchloric acid involves the interaction of the amino group of aniline with various molecular targets. Aniline can act as a nucleophile, participating in nucleophilic substitution reactions. Perchloric acid, being a strong acid, can protonate substrates, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Hydrochloric Acid (HCl): A strong acid but less oxidizing compared to perchloric acid.
Sulfuric Acid (H2SO4): Another strong acid with different oxidizing properties.
Nitric Acid (HNO3): A strong oxidizing acid, often used in nitration reactions.
Uniqueness: Aniline; perchloric acid is unique due to the combination of an aromatic amine with a powerful oxidizing acid. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry .
Eigenschaften
CAS-Nummer |
14796-11-3 |
|---|---|
Molekularformel |
C6H8ClNO4 |
Molekulargewicht |
193.58 g/mol |
IUPAC-Name |
aniline;perchloric acid |
InChI |
InChI=1S/C6H7N.ClHO4/c7-6-4-2-1-3-5-6;2-1(3,4)5/h1-5H,7H2;(H,2,3,4,5) |
InChI-Schlüssel |
WTAMDGKQBVDTBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N.OCl(=O)(=O)=O |
Kanonische SMILES |
C1=CC=C(C=C1)N.OCl(=O)(=O)=O |
Synonyme |
aniline aniline aluminium salt aniline dihydrofluoride aniline diphosphate (1:1) aniline diphosphate (3:1) aniline diphosphate (4:1) aniline hydrobromide aniline hydrochloride aniline hydrochloride-(14)C-labeled cpd aniline hydrochloride-(15)N-labeled cpd aniline hydrofluoride aniline hydrogen iodide aniline monosulfate aniline nitrate aniline perchlorate aniline phosphate (1:1) aniline phosphate (1:2) aniline phosphate (2:1) aniline phosphonate (1:1) aniline sulfate aniline sulfate (2:1) aniline sulfate (2:1), (14)C-labeled cpd aniline, (13)C-labeled cpd aniline, (14)C-labeled cpd aniline, 15N-labeled cpd aniline, 2-(13)C-labeled cpd aniline, 3-(13)C-labeled cpd aniline, 3H-labeled cpd aniline, 4-(13)C-labeled cpd aniline, conjugate acid aniline, ion(1+) aniline, magnesium (1:1) salt aniline, monolithium salt aniline, sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1252264.png)
![4-(5-methyl-3-nitro-1-pyrazolyl)-N-[3-(4-methylphenoxy)-5-nitrophenyl]butanamide](/img/structure/B1252265.png)

![2-Phenylimidazo[4,5-f][1,10]phenanthroline](/img/structure/B1252267.png)
![(1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol](/img/structure/B1252268.png)

